molecular formula C20H23BrSi B14527837 {Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane CAS No. 62654-71-1

{Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane

Cat. No.: B14527837
CAS No.: 62654-71-1
M. Wt: 371.4 g/mol
InChI Key: OSTCRKWGVHTUMV-UHFFFAOYSA-N
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Description

{Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane is a complex organic compound that features a brominated naphthalene moiety attached to a cyclohexadiene ring, which is further connected to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane typically involves the bromination of a naphthalene derivative followed by a series of cyclization and silylation reactions. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

{Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

{Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of {Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthalene moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(trimethyl)silane
  • {Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(dimethyl)silane
  • {Bromo[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}(methyl)silane

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

62654-71-1

Molecular Formula

C20H23BrSi

Molecular Weight

371.4 g/mol

IUPAC Name

[bromo-(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)methyl]-trimethylsilane

InChI

InChI=1S/C20H23BrSi/c1-22(2,3)19(21)20(14-7-4-8-15-20)18-13-9-11-16-10-5-6-12-17(16)18/h4-14,19H,15H2,1-3H3

InChI Key

OSTCRKWGVHTUMV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)Br

Origin of Product

United States

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